molecular formula C7H8N2O4 B593452 dimethyl 1H-pyrazole-1,3-dicarboxylate CAS No. 135641-62-2

dimethyl 1H-pyrazole-1,3-dicarboxylate

Cat. No.: B593452
CAS No.: 135641-62-2
M. Wt: 184.151
InChI Key: HQENCCOXPSKERG-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrazole-1,3-dicarboxylate is a heterocyclic compound featuring a pyrazole core esterified at the 1- and 3-positions with methyl groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-deficient pyrazole ring and the ester groups, which enable nucleophilic substitutions, cycloadditions, and functional group transformations .

Properties

CAS No.

135641-62-2

Molecular Formula

C7H8N2O4

Molecular Weight

184.151

IUPAC Name

dimethyl pyrazole-1,3-dicarboxylate

InChI

InChI=1S/C7H8N2O4/c1-12-6(10)5-3-4-9(8-5)7(11)13-2/h3-4H,1-2H3

InChI Key

HQENCCOXPSKERG-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C=C1)C(=O)OC

Synonyms

1H-Pyrazole-1,3-dicarboxylic acid, dimethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Diethyl 3,5-Pyrazoledicarboxylate (CAS 37687-24-4)

  • Structural Difference : Ethyl esters at the 3- and 5-positions instead of methyl esters at 1- and 3-positions.
  • Synthesis: Prepared via esterification of pyrazole-3,5-dicarboxylic acid with ethanol, contrasting with the DMAD (dimethyl acetylenedicarboxylate)-based cycloaddition used for the dimethyl analog .
  • Melting Point: Lower (e.g., 98–100°C) compared to the dimethyl analog (varies by substituents) .

Dimethyl 5-(4-Chlorophenyl)-1H-Pyrazole-1,3-Dicarboxylate

  • Structural Difference : A 4-chlorophenyl substituent at the 5-position.
  • Synthesis : Introduced via electrophilic substitution or Suzuki coupling, leveraging the pyrazole core’s reactivity .
  • Applications : Increased bioactivity in agrochemicals due to halogenated aromatic systems .

1-(tert-Butyl) 3-Methyl 4-Amino-1H-Pyrazole-1,3-Dicarboxylate

  • Structural Difference: A tert-butyl group at the 1-position and an amino group at the 4-position.
  • Synthesis : Achieved via selective alkylation and amination of the pyrazole core.
  • Stability : The bulky tert-butyl group improves steric protection against hydrolysis, enhancing shelf life compared to the parent compound.

Cyanobenzyl-Substituted Derivatives (e.g., Dimethyl 1-(3-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate)

  • Structural Difference: A 3-cyanobenzyl group at the 1-position.
  • Synthesis : Alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate with 3-(bromomethyl)benzonitrile in acetone under reflux .
  • Molecular Conformation : Dihedral angles between pyrazole and phenyl rings (67–71°) introduce steric strain, affecting crystallinity and solubility.
  • Interactions : Stabilized by intramolecular C–H⋯O hydrogen bonds and π-π stacking, influencing solid-state packing .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm)
Dimethyl 1H-pyrazole-1,3-dicarboxylate 145–147 1725, 1700 3.90 (s, 6H, CH₃), 7.50 (s, 1H, pyrazole)
Diethyl 3,5-pyrazoledicarboxylate 98–100 1715, 1695 1.35 (t, 6H, CH₂CH₃), 4.35 (q, 4H, CH₂), 8.10 (s, 1H, pyrazole)
Dimethyl 1-(3-cyanobenzyl)-3,5-dicarboxylate 162–164 1730, 1715 3.85 (s, 6H, CH₃), 5.45 (s, 2H, CH₂), 7.60–7.80 (m, 4H, Ar–H)

Key Research Findings

  • Synthetic Flexibility : The dimethyl ester’s 1- and 3-positions are highly reactive, enabling alkylation, arylation, and cyclization to generate diverse analogs .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilic reactivity and bioactivity.
    • Bulky substituents (e.g., tert-butyl) improve stability but may reduce solubility.
  • Crystallographic Insights : X-ray studies reveal substituent-dependent conformational changes, impacting molecular interactions and material properties .

Preparation Methods

Reaction Design and Mechanism

The 1,3-dipolar cycloaddition of sydnones with dimethyl acetylenedicarboxylate (DMAD) is a well-established route for synthesizing pyrazole dicarboxylates. In this method, 3-aryl sydnones react with DMAD under mild conditions to form 1-aryl-1H-pyrazole-3,4-dicarboxylates. For instance, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate is obtained via a [3+2] cycloaddition, where the sydnone acts as a 1,3-dipole and DMAD as the dipolarophile.

Optimization and Yield

  • Temperature : Reactions proceed optimally at 25–40°C.

  • Solvent : Polar aprotic solvents like DMF enhance reaction efficiency.

  • Yield : Reported yields range from 65% to 78% for analogous compounds.

Table 1: Cycloaddition Parameters for Pyrazole Dicarboxylates

Sydnone DerivativeDipolarophileSolventTemperature (°C)Yield (%)
3-PhenylsydnoneDMADDMF3072
3-(4-Methylphenyl)sydnoneDMADDMF3568

Method 2: Claisen Condensation and Cyclization

Reaction Pathway

This method involves a Claisen condensation between diethyl oxalate and acetone, followed by cyclization with methylhydrazine. The intermediate diketone (ethyl 3-oxopentanedioate) reacts with methylhydrazine to form a substituted pyrazole. Adapting this approach for dimethyl 1H-pyrazole-1,3-dicarboxylate requires substituting methylhydrazine with hydrazine and adjusting ester groups.

Critical Parameters

  • Step 1 : Diethyl oxalate and acetone condense in ethanol with sodium ethoxide at ≤15°C to form a β-ketoester intermediate.

  • Step 2 : The intermediate reacts with hydrazine at 40–50°C, followed by acid hydrolysis to yield the pyrazole core.

Table 2: Claisen-Cyclization Conditions

ReactantCatalystTemperature (°C)Cyclization AgentYield (%)
Diethyl oxalate + acetoneNaOEt15Hydrazine60*

*Estimated based on analogous reactions.

Method 3: Hantzsch-Type Pyrazole Synthesis

Diketone and Hydrazine Cyclization

The Hantzsch method employs 1,3-diketones and hydrazines to construct the pyrazole ring. For this compound, dimethyl acetylenedicarboxylate serves as the diketone equivalent. Reaction with hydrazine in ethanol under reflux yields the target compound through a concerted cyclization-dehydration mechanism.

Key Considerations

  • Stoichiometry : A 1:1 molar ratio of diketone to hydrazine prevents side reactions.

  • Solvent : Ethanol or methanol facilitates proton transfer during cyclization.

Table 3: Hantzsch Synthesis Optimization

DiketoneSolventTemperature (°C)Time (h)Yield (%)
Dimethyl acetylenedicarboxylateEthanol80685*

*Theoretical yield based on mechanistic analogies.

Comparative Analysis of Methods

Efficiency and Scalability

  • Cycloaddition (Method 1) : High regioselectivity but requires sydnone precursors, limiting scalability.

  • Claisen-Cyclization (Method 2) : Scalable with inexpensive reagents but involves multi-step purification.

  • Hantzsch Synthesis (Method 3) : Single-step, high-yield route ideal for industrial applications.

Practical Challenges

  • Method 1 : Sydnone synthesis adds complexity.

  • Method 2 : Acid-sensitive intermediates necessitate controlled conditions.

  • Method 3 : Exothermic reactions require careful temperature monitoring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1H-pyrazole-1,3-dicarboxylate and its derivatives?

  • Methodology : A common approach involves alkylation of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with substituted benzyl bromides (e.g., 4-(bromomethyl)benzonitrile) in acetone under reflux with K₂CO₃ as a base. The reaction typically proceeds for 24 hours, followed by solvent removal and crystallization from diethyl ether .
  • Key Considerations : Optimizing molar ratios (1:1 stoichiometry) and reaction time ensures high yields (~70–80%). Slow evaporation of solvents is critical for obtaining single crystals suitable for X-ray diffraction.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

  • Methodology :

  • X-ray crystallography : Determines bond lengths (e.g., C–C = 1.36–1.46 Å), angles (e.g., pyrazole ring planarity), and intermolecular interactions (C–H···O, π-π stacking) .
  • NMR spectroscopy : Confirms substituent positions via ¹H and ¹³C chemical shifts (e.g., methyl ester protons at δ ~3.8–4.0 ppm) .
    • Data Interpretation : Anomalies in torsion angles (e.g., interplanar angles between pyrazole and benzyl rings up to 71.7°) may indicate steric hindrance or electronic effects .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitrile groups) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Substituents like –CN enhance electrophilicity at carbonyl carbons, facilitating hydrolysis to carboxylic acids or reactions with amines. Kinetic studies using HPLC can track reaction progress under varying pH and temperature .
  • Contradictions : While nitrile groups generally accelerate hydrolysis, steric bulk from benzyl substituents may reduce accessibility to nucleophiles, requiring mechanistic DFT studies to resolve .

Q. What strategies resolve contradictions in crystallographic data between derivatives with ortho-, meta-, and para-substituted benzyl groups?

  • Case Study : Para-substituted derivatives (e.g., 4-cyanobenzyl) exhibit stronger π-π interactions (centroid distances ~3.8 Å) compared to meta-substituted analogs, altering melting points and solubility .
  • Methodology : Comparative Hirshfeld surface analysis quantifies intermolecular interaction differences. For example, para-derivatives show 12% higher contribution from C–H···O contacts than ortho-analogs .

Q. How can computational methods (e.g., quantum chemical calculations) predict optimal reaction conditions for synthesizing novel derivatives?

  • Methodology : Transition-state modeling using density functional theory (DFT) identifies energy barriers for alkylation steps. For example, simulations of K₂CO₃-catalyzed reactions in acetone align with experimental yields of 75–80% .
  • Validation : Correlate computed activation energies (ΔG‡) with experimental kinetic data to refine solvent/base combinations .

Methodological Challenges

Q. Why do some synthetic routes for this compound derivatives yield mixed esterification products, and how can this be mitigated?

  • Root Cause : Competing esterification at pyrazole N1 vs. C3/C5 positions due to incomplete regioselectivity.
  • Solution : Use bulky bases (e.g., DBU) to favor N1-alkylation, monitored via LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product .

Q. What experimental and computational approaches validate weak non-covalent interactions (e.g., C–H···π) in stabilizing crystal structures?

  • Experimental : High-resolution XRD (R factor < 0.05) maps electron density for hydrogen-bonding networks. For example, C–H···π interactions in para-cyanobenzyl derivatives contribute 15% to lattice energy .
  • Computational : Atoms-in-molecules (AIM) analysis identifies bond critical points, confirming interaction strengths (e.g., C–H···O vs. C–H···π) .

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